2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine is a pyrazine derivative characterized by a difluorinated cyclobutylmethoxy substituent at the 2-position and a methyl group at the 6-position. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in medicinal chemistry, agrochemicals, and flavoring agents. The unique structural features of this compound—specifically the 3,3-difluorocyclobutyl group—impart distinct electronic, steric, and pharmacokinetic properties, making it a candidate for drug discovery programs targeting central nervous system (CNS) disorders or metabolic diseases .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-7-4-13-5-9(14-7)15-6-8-2-10(11,12)3-8/h4-5,8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFOZSQXPQCWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine typically involves the reaction of 3,3-difluorocyclobutanol with a suitable pyrazine derivative under specific conditions. One common approach is to use a base-catalyzed reaction where the difluorocyclobutanol is reacted with 6-methylpyrazine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutylmethanol derivatives.
Substitution: Formation of halogenated or aminated pyrazine derivatives.
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The methoxy and methylpyrazine groups contribute to the compound’s overall pharmacokinetic properties, including its solubility and bioavailability. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The cyclobutyl group introduces ring strain and rigidity, which may improve target binding selectivity compared to flexible alkyl chains .
- Metabolic Stability : Fluorine atoms in the target compound and trifluoromethoxy analog reduce oxidative metabolism, extending half-life .
2.4. Stability and Degradation
- Alkylpyrazines (e.g., 2-ethyl-5-methylpyrazine) are stable under thermal processing but susceptible to oxidative "flavor-fade" when aldehydes accumulate .
- Fluorinated pyrazines (target compound and ) exhibit superior stability due to C-F bond strength, reducing degradation in metabolic environments .
Biological Activity
2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H12F2N2O
- CAS Number : 2200107-38-4
- Molecular Weight : 224.22 g/mol
The compound features a pyrazine ring substituted with a methoxy group and a difluorocyclobutyl moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Modulation of enzyme activity
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : Similar compounds have been shown to interact with histone deacetylases (HDACs), which play a role in gene expression regulation. This interaction may lead to alterations in cellular functions and metabolic pathways.
- Influence on Signaling Pathways : The compound may affect pathways related to inflammation and cell proliferation, potentially providing therapeutic benefits in various diseases.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study investigating the antimicrobial effects of similar pyrazine derivatives found that they inhibited the growth of various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.
- Inflammation Model : In an animal model of inflammation, administration of compounds similar to this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests potential for development as an anti-inflammatory agent .
- Enzyme Interaction Analysis : Research has shown that certain pyrazine derivatives can act as inhibitors of HDACs, leading to changes in gene expression associated with cancer progression. The implications for cancer therapy are significant, warranting further investigation into this compound's potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
